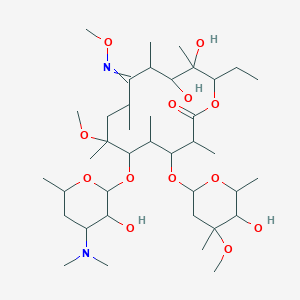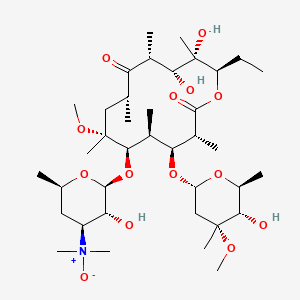
Fenticonazole Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenticonazole Impurity E is a chemical compound associated with the antifungal agent fenticonazole. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one of the related substances that can be found during the synthesis or degradation of fenticonazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenticonazole Impurity E involves complex organic reactions. The primary synthetic route includes the reaction of 2,4-dichlorophenyl with various reagents to form the intermediate compounds, which are then further reacted to produce this compound. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and chromatography to isolate the impurity. Quality control measures are implemented to monitor the concentration of the impurity in the final product.
Chemical Reactions Analysis
Types of Reactions: Fenticonazole Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated compounds.
Scientific Research Applications
Fenticonazole Impurity E has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of fenticonazole formulations.
Biology: Research involving the biological activity of impurities helps in understanding their potential effects on the efficacy and safety of the parent drug.
Medicine: Studying impurities like this compound aids in the development of safer and more effective pharmaceutical formulations.
Industry: It is used in quality control processes to ensure the consistency and safety of fenticonazole products.
Mechanism of Action
The mechanism of action of Fenticonazole Impurity E is not as well-studied as the parent compound, fenticonazole. it is believed to interact with similar molecular targets, such as fungal cell membranes and enzymes. The impurity may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell membrane disruption and fungal cell death.
Comparison with Similar Compounds
- Fenticonazole Impurity A
- Fenticonazole Impurity B
- Fenticonazole Impurity C
- Fenticonazole Impurity D
Comparison: Fenticonazole Impurity E is unique in its chemical structure and the specific reactions it undergoes. While other impurities may share some similarities in their synthesis and reactions, this compound has distinct properties that differentiate it from the others. For example, its specific oxidation and reduction reactions may yield different products compared to other impurities.
Properties
CAS No. |
1313397-06-6 |
|---|---|
Molecular Formula |
C37H31Cl2N3O4S2 |
Molecular Weight |
716.7 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;nitrate |
InChI |
InChI=1S/C37H31Cl2N2OS2.NO3/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;2-1(3)4/h1-23,27,37H,24-26H2;/q+1;-1 |
InChI Key |
MMAMVYJFSGNFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[N+](=O)([O-])[O-] |
Appearance |
Off-White to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


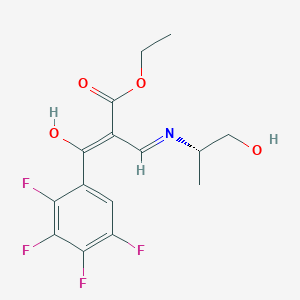
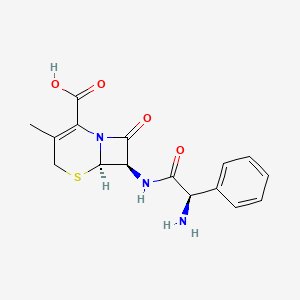
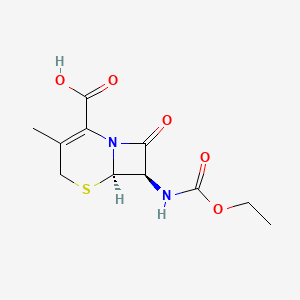

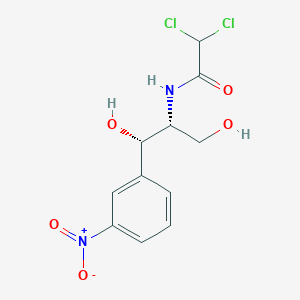
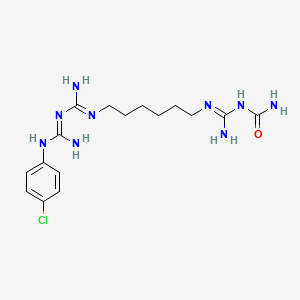
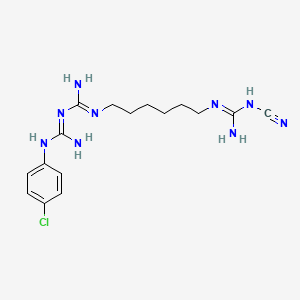
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
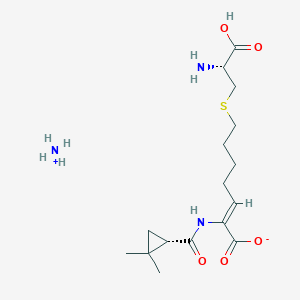
![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)
